molecular formula C7H6ClFS B13090252 2-Chloro-4-fluoro-5-methylbenzenethiol

2-Chloro-4-fluoro-5-methylbenzenethiol

Cat. No.: B13090252
M. Wt: 176.64 g/mol
InChI Key: SVCKYCSWWRZLBH-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methylbenzenethiol is an organic compound with the molecular formula C7H6ClFS It is a derivative of benzenethiol, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-methylbenzenethiol typically involves the introduction of chlorine, fluorine, and methyl groups onto a benzenethiol backbone. One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-methylbenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The chlorine, fluorine, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-5-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzenethiol
  • 2-Chloro-5-fluoro-4-methylbenzenethiol

Uniqueness

2-Chloro-4-fluoro-5-methylbenzenethiol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms on the benzene ring can significantly influence its electronic properties and reactivity in various chemical reactions.

Properties

Molecular Formula

C7H6ClFS

Molecular Weight

176.64 g/mol

IUPAC Name

2-chloro-4-fluoro-5-methylbenzenethiol

InChI

InChI=1S/C7H6ClFS/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3

InChI Key

SVCKYCSWWRZLBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)S

Origin of Product

United States

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